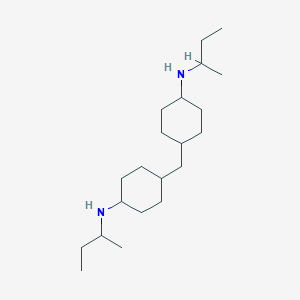

Cyclohexanamin, 4,4-Methylenbis-N-(1-Methylpropyl)-

Übersicht

Beschreibung

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] is a chemical compound known for its diverse applications in various fields. It is a white crystalline solid that is soluble in water and has a strong odor

Wissenschaftliche Forschungsanwendungen

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] has numerous scientific research applications:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: The compound has been studied for its potential antibacterial and antifungal properties.

Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of adhesives, coatings, and sealants due to its excellent bonding properties.

Wirkmechanismus

Pharmacokinetics

6±100 °C, a density of 090±01 g/cm3, and a vapor pressure of 0001-0001Pa at 20-25℃ . These properties may influence the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] can be influenced by environmental factors such as temperature and pH. For example, the compound’s vapor pressure suggests that it may be more stable and effective at lower temperatures .

Biochemische Analyse

Biochemical Properties

Cyclohexanamine, 4,4’-methylenebisN-(1-methylpropyl)- plays a role in biochemical reactions by inhibiting the growth of various bacteria and fungi through disruption of their cell membranes. It also exhibits antioxidant properties and can scavenge free radicals

Cellular Effects

It is known to disrupt cell membranes of bacteria and fungi, which can inhibit their growth

Molecular Mechanism

It is known to disrupt cell membranes, which can inhibit the growth of bacteria and fungi. It also has antioxidant properties and can scavenge free radicals

Temporal Effects in Laboratory Settings

Cyclohexanamine, 4,4’-methylenebisN-(1-methylpropyl)- is a stable compound that can be easily synthesized and purified. It is a toxic compound and should be handled with care

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] can be synthesized through a multi-step reaction pathway. The synthesis begins with the reaction of cyclohexanone with 1-bromobutane in the presence of sodium hydroxide to form 1-cyclohexyl-1-butanol. This intermediate is then reacted with 1-bromo-3-methylbutane and sodium hydroxide to form 4-cyclohexyl-4-methylpentan-1-ol. Subsequently, this compound is reacted with 1-bromo-2-methylpropane and sodium hydroxide to form 4,4’-methylenebis(N-cyclohexyl-N-methylbutan-1-amine). Finally, this intermediate is hydrogenated in the presence of palladium on carbon to form Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-].

Industrial Production Methods

The industrial production of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclohexylamine, 4,4’-methylenebis-

- (4,4’-Diaminodicyclohexyl)methane

- p,p’-Diaminodicyclohexylmethane

- Bis(p-aminocyclohexyl)methane

- Bis(4-aminocyclohexyl)methane

Uniqueness

Its ability to inhibit bacterial and fungal growth, along with its antioxidant properties, makes it a valuable compound for research and industrial applications .

Biologische Aktivität

Cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)- (CAS Number: 154279-60-4) is a chemical compound with notable biological activity. This article provides a detailed overview of its biological effects, toxicity studies, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 322.57 g/mol

- Density : 0.908 g/cm³

- Boiling Point : 383.63 °C

- Flash Point : 193.93 °C

Biological Activity Overview

Cyclohexanamine derivatives have been studied for their potential applications in various fields, including pharmaceuticals and materials science. The compound's biological activity primarily stems from its interaction with biological systems, leading to various physiological effects.

Toxicity Studies

-

Acute Toxicity :

- In a study involving male rabbits, significant clinical signs were observed, including loss of body weight and necrosis. No mortality was noted in female rabbits at a dose of 1000 mg/kg .

- The median lethal dose (LD50) for structurally related compounds suggests high acute toxicity through dermal exposure .

-

Chronic Toxicity :

- A 90-day study indicated that the no-observed-adverse-effect level (NOAEL) was determined to be 15 mg/kg bw/day, with observable effects at higher doses leading to vacuolar degeneration in various organs .

- Histopathological examinations showed significant changes in the liver and skeletal muscle tissue at higher doses .

- Inhalation Toxicity :

Occupational Exposure

In Japan, case reports from an epoxy resin polymerization plant highlighted occupational exposure risks associated with chemicals similar to cyclohexanamine derivatives. Workers exhibited symptoms consistent with chemical exposure, emphasizing the need for safety measures in industrial settings .

Experimental Studies

A series of experiments conducted on Fischer rats demonstrated the compound's systemic effects when administered orally. The studies revealed dose-dependent toxicity with significant histological changes observed at doses above the NOAEL .

Summary of Findings

| Study Type | Observations | NOAEL (mg/kg bw/day) | LD50 (mg/kg) |

|---|---|---|---|

| Acute Dermal | No mortality in females; clinical signs in males | N/A | 200-400 |

| Chronic Oral | Vacuolar degeneration in liver and muscle | 15 | N/A |

| Inhalation | High systemic toxicity expected | N/A | N/A |

Eigenschaften

IUPAC Name |

N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h16-23H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICLBAFTFYTURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870021 | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

154279-60-4 | |

| Record name | 4,4′-Bis(sec-butylamino)dicyclohexylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154279-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154279604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.